molecular formula C12H11F2NO3 B1388880 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1098340-14-7

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1388880
M. Wt: 255.22 g/mol
InChI Key: AQJCRGUHSRBSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (DFP) is an important organic compound that is used in a variety of laboratory experiments and scientific research applications. DFP is a fluorinated derivative of pyrrolidine-3-carboxylic acid and has a variety of interesting biochemical and physiological effects.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies on the effects of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid on cell proliferation and apoptosis, as well as studies on the effects of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid on gene expression. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been used in structural biology studies to identify and characterize novel protein-protein interactions.

Mechanism Of Action

The exact mechanism of action of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed that 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may act as an agonist of certain transcription factors, which may be involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to inhibit the proliferation of certain cancer cell lines, as well as induce apoptosis in certain cell lines. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to modulate the expression of certain genes, including genes involved in cell proliferation and apoptosis.

Advantages And Limitations For Lab Experiments

The use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments has a number of advantages. 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds on cell proliferation and gene expression. However, there are some limitations to the use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments. 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a relatively short half-life in the body, making it difficult to study its effects over long periods of time. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has not been extensively studied in vivo, making it difficult to assess its safety and efficacy in humans.

Future Directions

There are a number of potential future directions for the use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in scientific research. First, further studies should be conducted to better understand the mechanism of action of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Additionally, further studies should be conducted to assess the safety and efficacy of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in vivo. Additionally, further studies should be conducted to assess the potential therapeutic applications of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, such as its use as an anti-cancer drug or as an immunomodulatory agent. Finally, further studies should be conducted to identify novel protein-protein interactions regulated by 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-1-7(2-10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJCRGUHSRBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166996
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1098340-14-7
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098340-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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